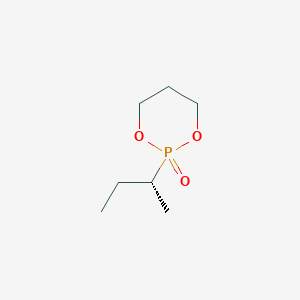

1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound characterized by a six-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of a suitable phosphorus precursor with an alcohol or diol under controlled conditions. One common method is the reaction of phosphorus trichloride with 1-methylpropyl alcohol in the presence of a base, followed by oxidation to form the desired compound.

Industrial Production Methods

Industrial production of 2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of advanced catalysts and reaction monitoring systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane: Lacks the oxide group, resulting in different chemical properties.

1,3,2-Dioxaphosphorinane 2-oxide: Similar structure but with different substituents on the phosphorus atom.

Phosphorinane derivatives: Compounds with similar ring structures but varying substituents and functional groups.

Uniqueness

2-(1-Methylpropyl)-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific substitution pattern and the presence of both oxygen and phosphorus in the ring structure

Biological Activity

1,3,2-Dioxaphosphorinane, 2-(1-methylpropyl)-, 2-oxide is an organophosphorus compound characterized by a six-membered ring structure that incorporates both oxygen and phosphorus atoms. This compound has garnered attention for its potential biological activities, which include enzyme inhibition and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

- CAS Number : 118792-95-3

- Molecular Formula : C7H15O3P

- Molecular Weight : 178.17 g/mol

- IUPAC Name : 2-[(2R)-butan-2-yl]-1,3,2λ5-dioxaphosphinane 2-oxide

The biological activity of 1,3,2-Dioxaphosphorinane can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, altering their conformation and inhibiting their activity. This is particularly relevant in the context of phosphatases and kinases.

- Cellular Pathway Interaction : It may affect signal transduction pathways by modulating receptor activity or influencing metabolic processes within cells.

Antimicrobial Activity

Research indicates that 1,3,2-Dioxaphosphorinane exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Cytotoxic Effects

Studies have shown that this compound possesses cytotoxic effects on certain cancer cell lines. For instance, it has been evaluated for its anti-proliferative properties against human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Study on Enzyme Inhibition

In a systematic study published in a peer-reviewed journal, researchers investigated the enzyme inhibitory potential of several organophosphorus compounds including 1,3,2-Dioxaphosphorinane. The results indicated that the compound effectively inhibited phosphatase activity in vitro, suggesting potential applications in therapeutic contexts where modulation of enzyme activity is desired .

Antimicrobial Efficacy Study

A recent study focused on the antimicrobial properties of various organophosphorus compounds found that 1,3,2-Dioxaphosphorinane exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent groups in enhancing the biological activity of such compounds .

Properties

CAS No. |

118792-95-3 |

|---|---|

Molecular Formula |

C7H15O3P |

Molecular Weight |

178.17 g/mol |

IUPAC Name |

2-[(2R)-butan-2-yl]-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C7H15O3P/c1-3-7(2)11(8)9-5-4-6-10-11/h7H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

HLWBCKXMSMHEKS-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@@H](C)P1(=O)OCCCO1 |

Canonical SMILES |

CCC(C)P1(=O)OCCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.